molecular formula C10H18Cl3N3 B1464829 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride CAS No. 2204587-81-3

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride

Cat. No.: B1464829
CAS No.: 2204587-81-3
M. Wt: 286.6 g/mol
InChI Key: DMTHLAYAUMYMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is a chemical compound with significant potential in various fields of scientific research. It is characterized by the presence of a pyridine ring attached to a pyrrolidine ring through a methylene bridge, and it exists as a trihydrochloride salt. This compound is known for its versatility and multifunctional properties, making it suitable for applications in drug synthesis, catalysis, and material science advancements.

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the reaction.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) to modify the functional groups on the compound.

    Common Reagents and Conditions: Common reagents include iodine, TBHP, and various solvents like toluene and ethyl acetate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyridine or pyrrolidine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex chemical compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.

    Industry: The compound’s multifunctional properties make it suitable for applications in material science, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent cellular responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

    Pyridine Derivatives: Compounds like 3-bromoimidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides also exhibit similar properties and applications.

    Unique Properties: The uniqueness of this compound lies in its specific combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring and a pyrrolidine moiety, contributing to its unique chemical properties. The presence of the trihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound appears to involve several key mechanisms:

  • Receptor Binding : Similar compounds have demonstrated binding affinity to various receptors, including histamine receptors and other G-protein coupled receptors (GPCRs) . This suggests that the compound may modulate neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in signaling pathways, affecting cellular responses and metabolic processes. For instance, compounds with similar structures have been shown to inhibit serine/threonine-protein kinases, which are crucial in cell cycle regulation and apoptosis .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example, studies have shown significant activity against non-small cell lung cancer (NSCLC) models, where it inhibited tumor growth in xenograft studies .

Cell Line IC50 (µM) Effect
H19755.2Significant growth inhibition
PC94.8Moderate growth inhibition
HCC8276.0Minimal growth inhibition

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. It may interact with beta-secretase enzymes, which play a role in amyloid plaque formation .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of the compound led to reduced tumor size in NSCLC without significant toxicity, suggesting a favorable therapeutic window .
  • Pharmacokinetics : Research on pharmacokinetic profiles indicated that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2 hours post-administration .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTHLAYAUMYMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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